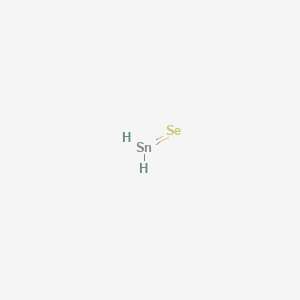

Tin selenide (SnSe)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tin selenide is a compound composed of tin and selenium. It exists in two primary phases: tin selenide and tin diselenide. This compound has garnered significant attention due to its unique properties, including its optimal band gap, which makes it suitable for various applications such as thermoelectric materials, photodetectors, solar cells, and more .

Synthetic Routes and Reaction Conditions:

Solvothermal and Hydrothermal Methods: These methods involve the reaction of tin and selenium precursors in a solvent at high temperatures and pressures.

Electrodeposition: This method involves the electrochemical deposition of tin and selenium onto a substrate.

Chemical Bath Deposition: This method involves the deposition of tin selenide from a solution containing tin and selenium precursors.

Spray Pyrolysis: This method involves spraying a solution of tin and selenium precursors onto a heated substrate, resulting in the formation of tin selenide thin films.

Thermal Evaporation: This method involves the evaporation of tin and selenium in a vacuum, followed by condensation on a substrate to form thin films.

Industrial Production Methods:

Bridgman Method: This method involves the slow cooling of a molten mixture of tin and selenium to form single crystals of tin selenide.

Temperature Gradient Method: This method involves the growth of tin selenide crystals by maintaining a temperature gradient in the reaction vessel.

Types of Reactions:

Oxidation: Tin selenide can undergo oxidation to form tin oxide and selenium dioxide.

Reduction: Tin selenide can be reduced to elemental tin and selenium using reducing agents such as hydrogen gas.

Substitution: Tin selenide can undergo substitution reactions where selenium atoms are replaced by other chalcogen atoms such as sulfur or tellurium.

Common Reagents and Conditions:

Oxidation: Oxygen gas at high temperatures (250-650°C).

Reduction: Hydrogen gas at elevated temperatures.

Substitution: Chalcogen precursors such as hydrogen sulfide or hydrogen telluride.

Major Products:

Oxidation: Tin oxide and selenium dioxide.

Reduction: Elemental tin and selenium.

Substitution: Tin sulfide or tin telluride.

Mechanism of Action

Target of Action

Tin Selenide primarily targets various fields of applied material science . It has demonstrated potential in applications such as solar cells , photodetectors , memory devices , lithium and sodium-ion batteries , gas sensing , photocatalysis , supercapacitors , topological insulators , and resistive switching devices . These applications strongly depend on the properties of SnSe, including optical, electrical, and microstructural properties .

Mode of Action

The mode of action of Tin Selenide is primarily through its optimal band gap . In thermoelectric applications, Tin Selenide can directly convert waste heat to electrical energy . In photodetectors, it exhibits a fast response speed with good responsivity and detectivity in the NIR range .

Biochemical Pathways

For instance, its use in solar cells and batteries contributes to energy production and storage . Its role in gas sensing and photocatalysis can influence environmental monitoring and pollution control .

Pharmacokinetics

The synthesis and deposition methods of tin selenide play an essential role in obtaining high-quality materials .

Result of Action

The result of Tin Selenide’s action is evident in its various applications. For example, in thermoelectric materials, it can pave the way to reuse waste energy . In photodetectors, it has exhibited fast response speed with good responsivity and detectivity in the NIR range .

Action Environment

The action of Tin Selenide can be influenced by environmental factors. For instance, the synthesis and deposition methods, which are crucial for obtaining high-quality materials, can be affected by the working environment . Furthermore, the performance of Tin Selenide in applications like solar cells and photodetectors can be influenced by factors such as light intensity and temperature .

Biochemical Analysis

Biochemical Properties

It has been found that two-dimensional SnSe nanosheets can mimic key dehydrogenase reactions in cellular metabolism

Cellular Effects

Its potential to mimic dehydrogenase reactions suggests that it could influence cellular processes related to energy metabolism .

Molecular Mechanism

It is known that Tin Selenide can mimic dehydrogenase reactions

Temporal Effects in Laboratory Settings

It is known that Tin Selenide has demonstrated versatility in various applications, which strongly depend upon its properties .

Metabolic Pathways

Its ability to mimic dehydrogenase reactions suggests that it could be involved in energy metabolism pathways .

Transport and Distribution

Its potential to mimic dehydrogenase reactions suggests that it could be transported and distributed in a manner similar to natural dehydrogenases .

Subcellular Localization

Given its potential to mimic dehydrogenase reactions, it could be localized in the same subcellular compartments as natural dehydrogenases .

Scientific Research Applications

Tin selenide has a wide range of scientific research applications due to its unique properties:

Thermoelectric Materials: Tin selenide is known for its excellent thermoelectric properties, making it suitable for converting waste heat into electrical energy.

Photodetectors: Tin selenide-based photodetectors exhibit fast response speeds and high sensitivity, making them suitable for use in optical sensors.

Solar Cells: Tin selenide is used in the fabrication of solar cells due to its optimal band gap and high absorption coefficient.

Lithium and Sodium-Ion Batteries: Tin selenide is used as an anode material in lithium and sodium-ion batteries due to its high storage capacity and cycling stability.

Gas Sensing: Tin selenide-based gas sensors exhibit high sensitivity and selectivity for detecting various gases.

Photocatalysis: Tin selenide is used as a photocatalyst for various chemical reactions due to its high photocatalytic activity.

Supercapacitors: Tin selenide is used in the fabrication of supercapacitors due to its high capacitance and energy density.

Topological Insulators: Tin selenide exhibits topological insulating properties, making it suitable for use in quantum computing and spintronics.

Comparison with Similar Compounds

Tin selenide can be compared with other chalcogenide compounds such as:

Tin Sulfide (SnS): Tin sulfide has similar properties to tin selenide but with a different band gap and thermal conductivity.

Tin Telluride (SnTe): Tin telluride has a larger band gap and different electronic properties compared to tin selenide.

Lead Selenide (PbSe): Lead selenide has similar optical properties but is more toxic compared to tin selenide.

Bismuth Selenide (Bi2Se3): Bismuth selenide is another topological insulator with different electronic properties compared to tin selenide.

Tin selenide stands out due to its optimal band gap, low toxicity, and versatility in various applications, making it a unique and valuable material in scientific research and industrial applications .

Biological Activity

Tin selenide (SnSe) is a compound that has garnered significant attention due to its unique properties and potential applications in various fields, including thermoelectrics and optoelectronics. This article delves into the biological activity of SnSe, examining its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Overview of Tin Selenide

Tin selenide is an indirect bandgap semiconductor that exhibits remarkable thermoelectric properties, making it a candidate for energy conversion applications. Its high figure of merit (ZT) values, which can reach up to 3.1 in optimized polycrystalline forms, highlight its efficiency in converting heat into electricity . However, beyond its electronic properties, SnSe's biological activity is an emerging area of research.

Antioxidant Properties

Research has indicated that selenium compounds, including SnSe, possess antioxidant properties. Selenium is a crucial trace element in human health, primarily through its incorporation into selenoproteins. These proteins play vital roles in antioxidant defense mechanisms, protecting cells from oxidative stress . Studies suggest that SnSe may enhance the activity of these selenoproteins, thereby contributing to cellular protection against oxidative damage.

Case Study 1: Antioxidant Mechanism

A study published in Nature highlighted the role of selenium in enhancing glutathione peroxidase activity, a key enzyme in the antioxidant defense system. The incorporation of selenium into cellular systems was shown to significantly reduce oxidative stress markers in vitro .

Case Study 2: Cytotoxicity Evaluation

In a controlled experiment assessing the cytotoxicity of SnSe on human cancer cell lines, researchers found that exposure to varying concentrations of SnSe resulted in dose-dependent reductions in cell viability. The mechanism was attributed to increased ROS production leading to oxidative stress and subsequent apoptosis .

Data Table: Biological Activity of Tin Selenide

Properties

CAS No. |

1315-06-6 |

|---|---|

Molecular Formula |

SeSn |

Molecular Weight |

197.68 g/mol |

IUPAC Name |

selanylidenetin |

InChI |

InChI=1S/Se.Sn |

InChI Key |

MFIWAIVSOUGHLI-UHFFFAOYSA-N |

SMILES |

[Se]=[SnH2] |

Canonical SMILES |

[Se]=[Sn] |

Pictograms |

Acute Toxic; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Q1: What is the molecular formula and weight of tin selenide?

A1: The molecular formula of tin selenide is SnSe. Its molecular weight is 197.57 g/mol.

Q2: What is the crystal structure of SnSe?

A2: Tin selenide commonly exists in an orthorhombic crystal structure (Pnma) at ambient conditions. [] This structure contributes to its anisotropic properties, meaning its properties differ along different crystallographic axes. It can also exist in a cubic rock-salt structure (Fm3̄m), but this phase is typically stabilized under high pressure. []

Q3: What is the significance of the anisotropic nature of SnSe?

A3: The anisotropic nature of SnSe significantly impacts its thermal and electrical properties. For instance, its thermal conductivity is significantly lower in the cross-plane direction compared to the in-plane direction. [] This anisotropy makes SnSe particularly interesting for thermoelectric applications, where directional control of heat and charge flow is crucial. []

Q4: What is the bandgap of SnSe, and how does it impact its applications?

A4: SnSe is classified as a semiconductor. [] The bandgap of SnSe has been reported to range from 0.79 eV to 3.2 eV depending on the preparation method and the structure of the material. [, ] This range allows for potential applications in various fields, including photovoltaics (solar cells), where efficient absorption of sunlight is crucial, and thermoelectrics, where a balance between electrical conductivity and Seebeck coefficient is desired. [, ]

Q5: How does the optical absorption of SnSe vary with its crystal orientation?

A5: SnSe exhibits anisotropic optical absorption due to its puckered in-plane lattice structure. [] This means that the material's absorption of light changes depending on the angle of incident light with respect to its crystal axes. This property has implications for the development of polarized light detectors and other optoelectronic devices. [, ]

Q6: What methods are commonly employed for synthesizing SnSe?

A6: SnSe can be synthesized using various techniques, including:

- Direct Vapor Transport (DVT): This method involves vaporizing SnSe powder and then condensing it onto a substrate, resulting in single crystals. []

- Thermal Evaporation: This method involves heating SnSe powder under vacuum, causing it to evaporate and deposit onto a substrate, forming thin films. [, , ]

- Chemical Bath Deposition: This is a solution-based method where SnSe is deposited onto a substrate from a chemical bath containing precursor materials. []

- Mechanical Alloying: This method involves grinding elemental powders of tin and selenium together to form SnSe powder. []

- Solution-Phase Synthesis: This approach involves reactions in a solvent to produce SnSe nanostructures with controlled size and morphology. []

Q7: How does the synthesis method affect the properties of SnSe?

A7: The synthesis method significantly influences the properties of SnSe. For example, thin films prepared by thermal evaporation often have different properties compared to bulk single crystals grown by DVT. [] The choice of method depends on the desired application and the specific properties required. []

Q8: What characterization techniques are used to analyze SnSe materials?

A8: Several techniques are used to characterize SnSe materials, including:

- X-ray diffraction (XRD): This technique is used to determine the crystal structure, phase purity, and crystallite size of SnSe. [, , ]

- Scanning electron microscopy (SEM): This technique is used to image the surface morphology and analyze the size and shape of SnSe particles or films. [, ]

- Atomic force microscopy (AFM): This technique provides high-resolution images of the surface topography and can be used to study the nanoscale morphology and mechanical properties of SnSe. [, ]

- UV-Vis Spectroscopy: This technique is used to determine the optical properties of SnSe, particularly its band gap, by analyzing the absorption and transmission of light through the material. [, , , , ]

- Raman Spectroscopy: This technique provides information about the vibrational modes of molecules in SnSe, which can be used to identify the material and study its crystal structure and defects. [, ]

- Four-Point Probe & Hall Effect Measurements: These techniques are used to determine the electrical properties of SnSe, such as its electrical conductivity, carrier concentration, and mobility. [, , , ]

Q9: What makes SnSe a promising material for thermoelectric applications?

A9: SnSe possesses several properties that make it attractive for thermoelectric applications:

- Ultralow thermal conductivity: SnSe exhibits remarkably low thermal conductivity, especially in its single crystal form, due to strong anharmonicity in its lattice vibrations. [, , , , ] This property is crucial for achieving a high thermoelectric figure of merit (ZT).

- Moderate electrical conductivity: SnSe exhibits moderate electrical conductivity, which can be further enhanced by doping. [, ] This balance between electrical and thermal properties is essential for efficient thermoelectric energy conversion.

- Earth-abundant and environmentally friendly: Unlike some other high-performance thermoelectric materials, SnSe is composed of elements that are abundant and non-toxic, making it a sustainable choice. [, ]

Q10: How does doping affect the thermoelectric performance of SnSe?

A10: Doping can significantly enhance the thermoelectric performance of SnSe by optimizing its electrical properties:

- Increased carrier concentration: Introducing dopants can increase the concentration of charge carriers (electrons or holes), leading to higher electrical conductivity. [, , ]

- Tuning the Fermi level: Doping can shift the Fermi level, influencing the Seebeck coefficient and potentially enhancing the power factor. [, ]

- Scattering phonons: Dopant atoms can scatter phonons, further reducing thermal conductivity and contributing to a higher ZT. [, ]

Q11: What are the advantages of using nanostructured SnSe for thermoelectrics?

A11: Nanostructuring SnSe, such as creating nanosheets or nanocrystals, can further enhance its thermoelectric properties:

- Reduced thermal conductivity: Increased phonon scattering at grain boundaries and interfaces in nanostructured SnSe leads to further reductions in thermal conductivity. [, , ]

- Enhanced power factor: Nanostructuring can influence the electronic band structure and carrier scattering, potentially leading to an increased power factor. []

Q12: What other applications, besides thermoelectrics, is SnSe being explored for?

A12: In addition to its promising thermoelectric properties, SnSe is being investigated for various other applications, including:

- Photovoltaics: SnSe's suitable band gap and good absorption coefficient make it a potential candidate for solar cell applications. [, , , ]

- Lithium-ion batteries: SnSe has shown potential as an anode material for lithium-ion batteries due to its good electrochemical performance. []

- Photodetectors: The anisotropic optical properties and high sensitivity of SnSe make it promising for photodetector applications, particularly in the UV-visible-NIR range. [, ]

Q13: What are the limitations or challenges associated with SnSe research and applications?

A13: Despite its promising properties, there are still challenges to overcome in SnSe research and development:

- Scalability and cost: Synthesizing high-quality single crystals of SnSe can be expensive and challenging to scale up for large-scale applications. []

- Mechanical stability: SnSe single crystals can be relatively brittle, which may pose challenges for device fabrication and long-term reliability. []

- Air stability: SnSe can be susceptible to oxidation in air, which could degrade its performance over time. []

Q14: How is computational chemistry being utilized in SnSe research?

A14: Computational chemistry plays a crucial role in understanding and predicting the properties of SnSe:

- First-principles calculations: Density functional theory (DFT) calculations are employed to study the electronic band structure, phonon dispersion, and thermal conductivity of SnSe. [, , , ]

- Modeling doping effects: Computational methods help to predict the impact of different dopants on the thermoelectric properties of SnSe. [, ]

- Simulating nanostructures: Computational models can simulate the properties of SnSe nanostructures, providing insights into their enhanced performance. []

Q15: What are the future directions and research opportunities in the field of SnSe?

A15: The field of SnSe research continues to evolve, with several promising avenues for future exploration:

- Optimizing doping strategies: Developing more effective doping techniques to further enhance the thermoelectric performance of SnSe remains an active area of research. []

- Exploring new synthesis methods: Finding scalable and cost-effective methods for producing high-quality SnSe materials is crucial for commercialization. []

- Developing novel device architectures: Designing innovative device structures that exploit the anisotropic properties of SnSe for enhanced performance is an exciting direction for future research. []

- Expanding applications: Investigating the potential of SnSe in emerging fields such as flexible electronics, energy storage beyond lithium-ion batteries, and sensing applications will further broaden its impact. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.